molecular formula C15H14ClN3O B14423754 Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- CAS No. 80222-81-7

Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)-

Cat. No.: B14423754
CAS No.: 80222-81-7
M. Wt: 287.74 g/mol
InChI Key: SMGWCKVHPDWHOJ-UHFFFAOYSA-N
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Description

Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an acetamide group linked to a phenylmethyleneamino moiety, further substituted with an amino and a chloro group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- typically involves the condensation of 2-amino-5-chlorobenzophenone with acetamide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 2-amino-5-chlorobenzophenone and acetamide.

    Isomerization: The E-isomer can isomerize to the Z-isomer under certain conditions.

    Cyclization: Intramolecular cyclization can occur, leading to the formation of desmethyldiazepam.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous solutions with acids or bases.

    Isomerization: Can be induced by changes in pH or temperature.

    Cyclization: Often facilitated by heating or the presence of specific catalysts.

Major Products

    Hydrolysis: 2-amino-5-chlorobenzophenone and acetamide.

    Cyclization: Desmethyldiazepam.

Scientific Research Applications

Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of benzodiazepine derivatives.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to alterations in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-chlorobenzophenone
  • Desmethyldiazepam
  • (2-amino-5-chlorophenyl)(phenyl)methanone oxime

Uniqueness

Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and form various products makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

80222-81-7

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

2-[[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]acetamide

InChI

InChI=1S/C15H14ClN3O/c16-11-6-7-13(17)12(8-11)15(19-9-14(18)20)10-4-2-1-3-5-10/h1-8H,9,17H2,(H2,18,20)

InChI Key

SMGWCKVHPDWHOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCC(=O)N)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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